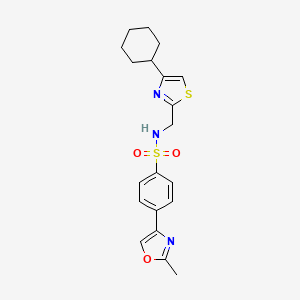
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Potential in Rheumatoid Arthritis Treatment
A study by Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including those with structures similar to N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. They found these compounds effective as selective COX-2 inhibitors. One such compound, JTE-522, showed promise in phase II clinical trials for treating rheumatoid arthritis and osteoarthritis.
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those structurally related to the compound . They evaluated their antitumor activity and found specific derivatives exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Kynurenine 3-Hydroxylase Inhibition
Röver et al. (1997) explored benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurodegenerative diseases. They identified potent inhibitors, demonstrating the potential therapeutic applications of such compounds in neurological conditions (Röver et al., 1997).
Potential in Anticancer Therapy
Żołnowska et al. (2012) reported on novel benzenesulfonamide derivatives with potential as anticancer agents. They demonstrated remarkable activity against various human tumor cell lines, indicating the potential utility of these compounds in cancer treatment (Żołnowska et al., 2012).
Photochemical Decomposition Study
Zhou and Moore (1994) studied the photochemical decomposition of a benzenesulfonamide compound, which is structurally related to the compound of interest. Their findings contribute to understanding the stability and environmental impact of such chemicals (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) investigated benzenesulfonamides, including those similar to N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, as inhibitors of human carbonic anhydrase isozymes. These studies highlight the potential of such compounds in therapeutic applications targeting carbonic anhydrases (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-22-18(12-26-14)16-7-9-17(10-8-16)28(24,25)21-11-20-23-19(13-27-20)15-5-3-2-4-6-15/h7-10,12-13,15,21H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLVRNTJNLNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=CS3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

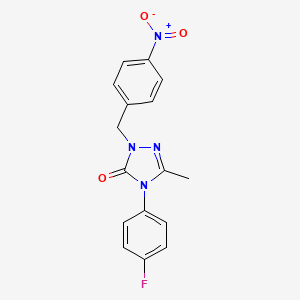

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)
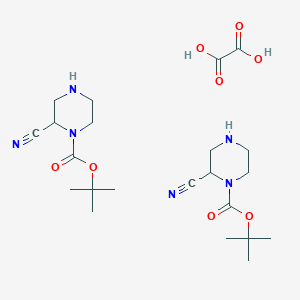
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)
![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)
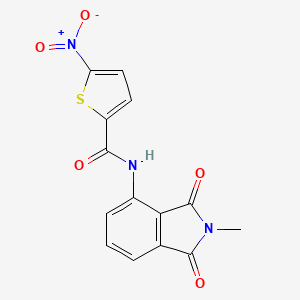
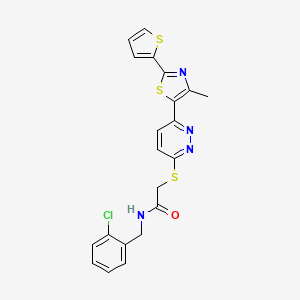

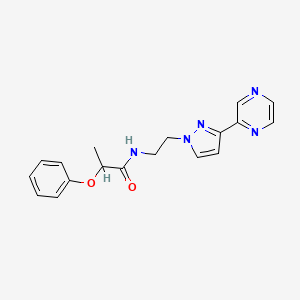
![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2968026.png)